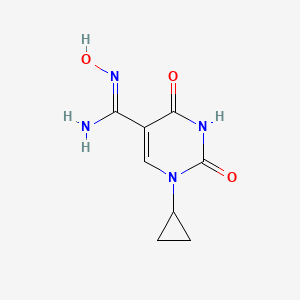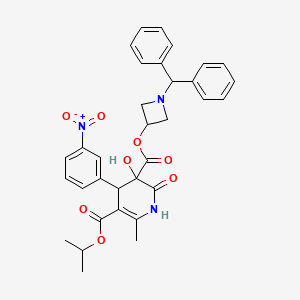
Desamino-hydroyketo Azelnidipine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Desamino-hydroxyketo Azelnidipine is a derivative of Azelnidipine, a dihydropyridine calcium channel blocker. Azelnidipine is primarily used as an antihypertensive agent due to its ability to induce a gradual and sustained decrease in blood pressure. Desamino-hydroxyketo Azelnidipine retains the core structure of Azelnidipine but with specific modifications that may alter its pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Desamino-hydroxyketo Azelnidipine involves multiple steps, starting from the core dihydropyridine structure. The process typically includes:
Formation of the Dihydropyridine Ring: This is achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia are reacted under acidic conditions.
Introduction of the Azetidine Ring: The azetidine ring is introduced through a cyclization reaction involving a suitable precursor.
Hydroxylation and Ketone Formation: Hydroxylation is carried out using oxidizing agents such as hydrogen peroxide or osmium tetroxide. The ketone group is introduced through oxidation reactions using reagents like potassium permanganate.
Desamination: The amino group is removed through a deamination reaction, often using nitrous acid or other deaminating agents.
Industrial Production Methods
Industrial production of Desamino-hydroxyketo Azelnidipine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
Desamino-hydroxyketo Azelnidipine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and ketone sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Substituted products with various functional groups replacing the hydroxyl or ketone groups.
科学的研究の応用
Desamino-hydroxyketo Azelnidipine has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of dihydropyridine derivatives.
Biology: Investigated for its potential effects on calcium channels in various biological systems.
Medicine: Explored for its antihypertensive properties and potential use in treating cardiovascular diseases.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
作用機序
Desamino-hydroxyketo Azelnidipine exerts its effects by inhibiting the trans-membrane calcium influx through voltage-dependent calcium channels in smooth muscle cells of the vascular walls. This inhibition leads to the relaxation of vascular smooth muscles, resulting in decreased blood pressure. The compound specifically targets L-type calcium channels, which are crucial for muscle contraction.
類似化合物との比較
Similar Compounds
Amlodipine: Another dihydropyridine calcium channel blocker used for hypertension.
Nifedipine: A well-known calcium channel blocker with a similar mechanism of action.
Felodipine: Another member of the dihydropyridine class with antihypertensive properties.
Uniqueness
Desamino-hydroxyketo Azelnidipine is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to other calcium channel blockers. These modifications can potentially lead to differences in efficacy, side effects, and overall therapeutic profile.
特性
分子式 |
C33H33N3O8 |
|---|---|
分子量 |
599.6 g/mol |
IUPAC名 |
3-O-(1-benzhydrylazetidin-3-yl) 5-O-propan-2-yl 3-hydroxy-6-methyl-4-(3-nitrophenyl)-2-oxo-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C33H33N3O8/c1-20(2)43-30(37)27-21(3)34-31(38)33(40,28(27)24-15-10-16-25(17-24)36(41)42)32(39)44-26-18-35(19-26)29(22-11-6-4-7-12-22)23-13-8-5-9-14-23/h4-17,20,26,28-29,40H,18-19H2,1-3H3,(H,34,38) |
InChIキー |
USZXGLMHSWSDDD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(C(C(=O)N1)(C(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)O)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


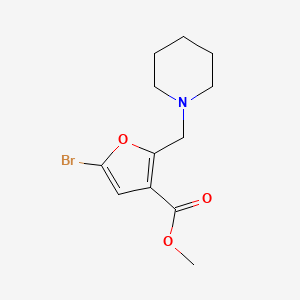
![naphthalen-1-yl-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B13439832.png)

![Tri[(16-hydroxy)oleoyl]glycerol](/img/structure/B13439851.png)
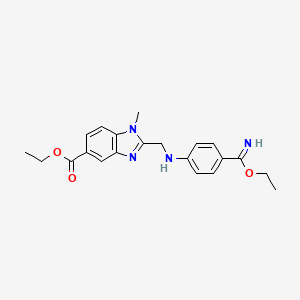
![(6R,7R)-7-amino-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13439863.png)
![(R)-N-(Naphthalen-2-ylmethyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine](/img/structure/B13439871.png)
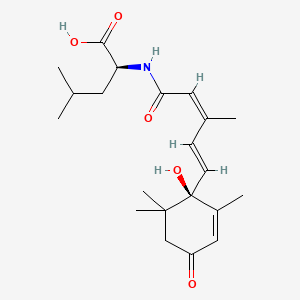
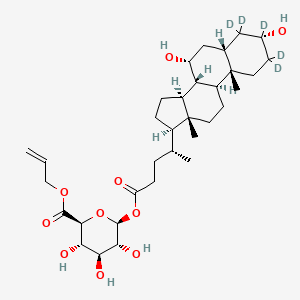
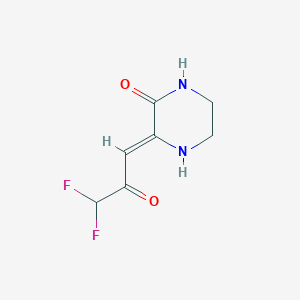
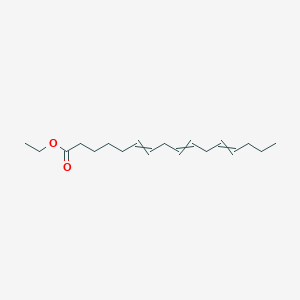
![tert-Butyl 2-methyl-3-oxospiro[isoindoline-1,4'-piperidine]-1'-carboxylate](/img/structure/B13439906.png)

